E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline
CAS No.:
Cat. No.: VC20489338
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClN2O2 |
|---|---|
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 2-chloro-7-ethyl-3-[(E)-2-nitroethenyl]quinoline |
| Standard InChI | InChI=1S/C13H11ClN2O2/c1-2-9-3-4-10-8-11(5-6-16(17)18)13(14)15-12(10)7-9/h3-8H,2H2,1H3/b6-5+ |
| Standard InChI Key | QRANOURNMJPIKF-AATRIKPKSA-N |
| Isomeric SMILES | CCC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl |
| Canonical SMILES | CCC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl |
Introduction
Structural and Physicochemical Properties
Core Architecture
The compound’s quinoline backbone consists of a benzene ring fused to a pyridine ring, with substituents at positions 2, 3, and 7:
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Chloro group (Cl) at position 2: Enhances electron-withdrawing effects, influencing aromatic electrophilic substitution patterns.
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Ethyl group (CH) at position 7: Introduces steric bulk and moderate electron-donating properties.
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Nitrovinyl group (NO-CH=CH-) at position 3: A conjugated system that stabilizes the molecule through resonance and polarizability .
Physicochemical Parameters
Key properties include:
| Property | Value | Source |
|---|---|---|
| Boiling point | 418.7 ± 40.0 °C (predicted) | |
| Density | 1.321 ± 0.06 g/cm³ | |
| pKa | -0.90 ± 0.50 (predicted) | |
| Molecular weight | 262.69 g/mol |
The low pKa indicates weak acidity, likely from the nitro group’s electron-withdrawing effects .
Synthetic Routes and Optimization
Condensation and Functionalization
A patent detailing montelukast sodium intermediate synthesis (EP2474535A1) provides a relevant analog for E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline’s preparation . Key steps include:
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Condensation: Reacting 7-chloroquinaldine with a nitro-substituted aldehyde (e.g., 3-cyanobenzaldehyde) in acetic anhydride and sodium acetate to form the nitrovinylquinoline core .
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Grignard Reaction: Introducing ethyl groups via methylmagnesium halide in inert solvents .
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Protection and Halogenation: Hydroxyl protection with dihydropyran followed by halogenation to stabilize intermediates .
Challenges in Synthesis
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Yield Optimization: Multi-step reactions require precise control of temperature and stoichiometry. For example, the condensation step’s yield depends on the molar ratio of 7-chloroquinaldine to aldehyde .
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Purification: Chromatography or recrystallization is necessary due to byproducts from nitro group reduction or vinyl isomerization.
Comparative Analysis with Quinoline Derivatives
Substituent Effects on Bioactivity
A review of structure-activity relationships (SARs) highlights how functional groups influence anticancer and antimetastatic properties :
| Quinoline Derivative | Substituents | Notable Bioactivity |
|---|---|---|
| 4-Aminoquinoline | -NH at position 4 | Antimicrobial, anticancer |
| 8-Hydroxyquinoline | -OH at position 8 | Metal chelation |
| Chloroquine | -Cl, side chain | Antimalarial |
| E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline | -Cl, -CH, -NO | Potential antimetastatic* |
*Inferred from nitro group’s role in inhibiting cell migration in analogs .
Electronic and Steric Considerations
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Nitro Group: Reduces electron density on the quinoline ring, directing electrophiles to specific positions (e.g., C-5 or C-8) .
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Chloro vs. Ethyl: The chloro group’s electronegativity contrasts with the ethyl group’s inductive effects, creating regions of varied reactivity.
Future Research Directions
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Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, HT29) to quantify IC values.
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Derivatization: Introduce sulfonamide or trifluoromethyl groups to enhance bioavailability .
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Mechanistic Studies: Use computational models (e.g., DFT) to map electron density and predict reaction sites.
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